molecular formula C31H39N7O B611893 1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one CAS No. 2172617-16-0

1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one

Cat. No.: B611893
CAS No.: 2172617-16-0
M. Wt: 525.701
InChI Key: GFXPGVPPWWPDPV-UHFFFAOYSA-N
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Description

YKL-06-062 is a second-generation inhibitor of salt-inducible kinases. Salt-inducible kinases are a family of enzymes that play a crucial role in various cellular processes, including metabolic regulation, inflammatory response, and insulin signal transduction. YKL-06-062 specifically inhibits salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3 with high potency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YKL-06-062 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of YKL-06-062 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions: YKL-06-062 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

YKL-06-062 has a wide range of scientific research applications:

Mechanism of Action

YKL-06-062 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases are involved in the regulation of cyclic adenosine monophosphate-dependent production of anti-inflammatory cytokines such as interleukin-10. By inhibiting salt-inducible kinases, YKL-06-062 modulates various cellular processes, including metabolic pathways, inflammatory responses, and insulin signaling. The molecular targets of YKL-06-062 include the adenosine triphosphate-binding sites of salt-inducible kinases, where it competes with adenosine triphosphate to inhibit kinase activity .

Comparison with Similar Compounds

Uniqueness of YKL-06-062: YKL-06-062 stands out due to its high selectivity and potency in inhibiting salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3. Its ability to modulate multiple cellular pathways makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N7O/c1-22-8-7-9-23(2)28(22)37-21-24-20-32-30(34-29(24)38(31(37)39)27-10-5-4-6-11-27)33-25-12-14-26(15-13-25)36-18-16-35(3)17-19-36/h7-9,12-15,20,27H,4-6,10-11,16-19,21H2,1-3H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPGVPPWWPDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCCCC4)NC5=CC=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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